molecular formula C11H11NO B6255278 3-butanoylbenzonitrile CAS No. 50916-35-3

3-butanoylbenzonitrile

Cat. No.: B6255278
CAS No.: 50916-35-3
M. Wt: 173.2
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Description

3-Butanoylbenzonitrile is a substituted aromatic nitrile featuring a butanoyl group (-COC₃H₇) at the para position relative to the nitrile (-CN) moiety on the benzene ring. The nitrile group enhances stability and participates in nucleophilic reactions, while the butanoyl substituent may influence solubility and steric effects .

Properties

CAS No.

50916-35-3

Molecular Formula

C11H11NO

Molecular Weight

173.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Butanoylbenzonitrile can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzonitrile with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and selectivity. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Butanoylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 3-Butanoylbenzoic acid.

    Reduction: 3-Butanoylbenzylamine.

    Substitution: 3-Nitrobutanoylbenzonitrile, 3-Bromobutanoylbenzonitrile.

Scientific Research Applications

3-Butanoylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-butanoylbenzonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. The nitrile group can undergo nucleophilic addition reactions, while the butanoyl group can participate in acylation reactions. The molecular targets and pathways involved vary based on the specific reactions and applications .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 3-butanoylbenzonitrile (theoretical) with structurally related benzonitrile derivatives, based on evidence from the provided sources:

Compound Substituent CAS No. Molecular Formula Molecular Weight (g/mol) Key Properties
This compound -COC₃H₇ N/A C₁₁H₁₁NO 173.21 (theoretical) Expected higher lipophilicity due to butanoyl chain; moderate melting point.
3-(3-Thienyl)benzonitrile -C₄H₃S (thienyl) 870703-81-4 C₁₁H₇NS 185.24 97% purity; aromatic sulfur may enhance reactivity in cross-coupling reactions .
3-Nitrobenzonitrile -NO₂ 619-24-9 C₇H₄N₂O₂ 148.12 Polar nitro group reduces solubility in nonpolar solvents; toxicological hazards noted .
3-Bromobenzonitrile -Br 6952-59-6 C₇H₄BrN 182.02 Melting point: 38–40°C; bromine enhances electrophilic substitution reactivity .
3-(4-Aminophenyl)benzonitrile -NH₂-C₆H₄ 443998-73-0 C₁₃H₁₀N₂ 194.23 Amino group increases polarity; requires strict PPE for handling due to toxicity .
2-(3-Benzoylphenyl)propionitrile -C₆H₅CO and -CH₂CN 42872-30-0 C₁₆H₁₁NO 233.27 Benzoyl group stabilizes via conjugation; used in ketoprofen synthesis .

Reactivity and Functional Group Influence

  • Electrophilic Substitution: Bromo- and nitro-substituted analogs (e.g., 3-bromobenzonitrile, 3-nitrobenzonitrile) undergo directed electrophilic substitution at meta/para positions due to electron-withdrawing groups . The butanoyl group in this compound likely deactivates the ring similarly.
  • Nitrile Reactivity : All compounds participate in nucleophilic additions (e.g., hydrolysis to amides or acids) and transition-metal-catalyzed coupling reactions (e.g., Suzuki, Heck) .
  • Steric Effects: Bulky substituents like benzoyl (in 2-(3-benzoylphenyl)propionitrile) or butanoyl may hinder reactions at the aromatic ring compared to smaller groups (e.g., -Br, -CN) .

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